molecular formula C9H3F8NO3 B14041669 1,4-Bis(trifluoromethyl)-2-(difluoromethoxy)-5-nitrobenzene

1,4-Bis(trifluoromethyl)-2-(difluoromethoxy)-5-nitrobenzene

Cat. No.: B14041669
M. Wt: 325.11 g/mol
InChI Key: AHSVIFIOSHRRFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,4-Bis(trifluoromethyl)-2-(difluoromethoxy)-5-nitrobenzene is a fluorinated aromatic compound characterized by the presence of trifluoromethyl, difluoromethoxy, and nitro functional groups. These groups contribute to its unique chemical properties, making it a valuable compound in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis(trifluoromethyl)-2-(difluoromethoxy)-5-nitrobenzene typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often require the use of strong bases, such as sodium hydride, and polar aprotic solvents like dimethyl sulfoxide (DMSO) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature and pressure, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(trifluoromethyl)-2-(difluoromethoxy)-5-nitrobenzene can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The trifluoromethyl and difluoromethoxy groups can participate in nucleophilic substitution reactions.

    Coupling Reactions: The aromatic ring can undergo coupling reactions with other aromatic compounds.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas and palladium catalysts.

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are often used.

    Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

1,4-Bis(trifluoromethyl)-2-(difluoromethoxy)-5-nitrobenzene has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of advanced materials, such as fluorinated polymers and coatings.

Mechanism of Action

The mechanism of action of 1,4-Bis(trifluoromethyl)-2-(difluoromethoxy)-5-nitrobenzene involves its interaction with specific molecular targets. The trifluoromethyl and difluoromethoxy groups can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The nitro group can participate in redox reactions, potentially leading to the generation of reactive intermediates that interact with cellular components .

Comparison with Similar Compounds

Similar Compounds

    1,4-Bis(trifluoromethyl)benzene: Lacks the difluoromethoxy and nitro groups, resulting in different chemical properties and applications.

    2,4,6-Trifluoromethylbenzene: Contains additional trifluoromethyl groups, leading to increased fluorine content and altered reactivity.

    1,3,5-Trifluoromethyl-2-nitrobenzene: Similar nitro group but different positioning of trifluoromethyl groups, affecting its chemical behavior.

Uniqueness

1,4-Bis(trifluoromethyl)-2-(difluoromethoxy)-5-nitrobenzene is unique due to the combination of trifluoromethyl, difluoromethoxy, and nitro groups on the same aromatic ring. This combination imparts distinct chemical properties, such as enhanced stability, lipophilicity, and reactivity, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C9H3F8NO3

Molecular Weight

325.11 g/mol

IUPAC Name

1-(difluoromethoxy)-4-nitro-2,5-bis(trifluoromethyl)benzene

InChI

InChI=1S/C9H3F8NO3/c10-7(11)21-6-2-3(8(12,13)14)5(18(19)20)1-4(6)9(15,16)17/h1-2,7H

InChI Key

AHSVIFIOSHRRFU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1[N+](=O)[O-])C(F)(F)F)OC(F)F)C(F)(F)F

Origin of Product

United States

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